What is Sodium propionate-13C3 and its chemical structure?
What is Sodium propionate-13C3 and its chemical structure?
Chemical Structure, Metabolic Tracing Mechanisms, and Experimental Protocols
Chemical Constitution & Structural Analysis[1][2]
Sodium propionate-13C3 is the sodium salt of propionic acid where all three carbon positions are substituted with the stable isotope Carbon-13 (
Chemical Identity[2][4][5]
-
IUPAC Name: Sodium (1,2,3-
)propanoate[3] -
Chemical Formula:
-
Molecular Weight: ~99.04 g/mol (compared to ~96.06 g/mol for unlabeled sodium propionate)
-
Solubility: Highly soluble in water (>1 g/mL); hygroscopic.
Isotopic Specifications
For high-fidelity metabolic flux analysis (MFA) or hyperpolarized MRI, the compound typically meets the following standards to minimize background noise from naturally occurring
-
Chemical Purity:
98% -
Isotopic Enrichment:
99 atom % [2] -
Mass Shift: M+3 (The parent ion in Mass Spectrometry will appear 3 units higher than the unlabeled standard).
Mechanism of Action: Metabolic Fate
The utility of Sodium propionate-13C3 lies in its specific entry point into the Tricarboxylic Acid (TCA) cycle. Unlike glucose (which enters via Pyruvate/Acetyl-CoA) or Glutamine (via
The Propionate Pathway
-
Activation: Propionate is converted to Propionyl-CoA by Propionyl-CoA Synthetase.
-
Carboxylation: Propionyl-CoA (3-carbon) is carboxylated to Methylmalonyl-CoA (4-carbon).
-
Note: The
carbon usually comes from bicarbonate ( ). If unlabeled bicarbonate is present, the resulting Methylmalonyl-CoA is M+3.
-
-
Isomerization: Methylmalonyl-CoA rearranges to Succinyl-CoA .
-
TCA Cycle Entry: Succinyl-CoA enters the TCA cycle, converting to Fumarate, Malate, and Oxaloacetate.
Pathway Visualization
The following diagram illustrates the propagation of the
Figure 1: Metabolic fate of Sodium Propionate-13C3. The M+3 label is conserved through Succinyl-CoA, allowing precise measurement of anaplerotic flux into the TCA cycle.
Application I: Metabolic Flux Analysis (MFA)
Rationale
In oncology and diabetes research, measuring the absolute rate of gluconeogenesis and mitochondrial oxidation is critical. Sodium propionate-13C3 is superior to
Experimental Protocol: In Vitro Tracing
Objective: Determine the fractional enrichment of TCA intermediates in HepG2 (liver) cells.
Materials:
-
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) for derivatization.
-
GC-MS System (e.g., Agilent 7890B/5977B).
Workflow:
| Step | Action | Technical Rationale |
| 1. Seeding | Seed cells ( | Ensure cells are in log-phase growth for active metabolism. |
| 2. Pulse | Replace media with DMEM containing 2 mM Sodium Propionate-13C3 . Incubate 2-6 hours. | 2 mM mimics physiological portal vein concentrations; 6h ensures isotopic steady state. |
| 3. Quench | Aspirate media; wash with ice-cold saline. Add 80% Methanol (-80°C) immediately. | Stops metabolic enzymes instantly to preserve metabolite snapshots. |
| 4. Extract | Scrape cells, vortex, centrifuge at 14,000 x g (4°C). Collect supernatant. | Precipitates proteins; metabolites remain in the supernatant. |
| 5. Dry | Evaporate supernatant under Nitrogen stream. | Removes solvent to prepare for chemical derivatization. |
| 6. Derivatize | Add 50 | Converts non-volatile organic acids (e.g., Malate) into volatile TBDMS derivatives for GC-MS. |
| 7. Analysis | Inject 1 | Detects mass isotopomer distributions (M0, M1, M2, M3). |
Data Interpretation:
-
M+3 Malate: Indicates direct flux from Propionate
Succinyl-CoA Malate. -
M+1 / M+2 Isotopomers: Indicate "scrambling" via multiple turns of the TCA cycle or pyruvate cycling.
Application II: Hyperpolarized MRI
Rationale
Hyperpolarization via Dynamic Nuclear Polarization (DNP) increases the magnetic resonance signal of
DNP Protocol Overview
-
Preparation: Mix Sodium Propionate-13C3 with a trityl radical (electron source) and a glassing agent (glycerol).
-
Polarization: Place in a DNP polarizer (e.g., SPINlab) at <1.4 K and 3-5 Tesla. Irradiate with microwaves to transfer polarization from electrons to
nuclei. -
Dissolution: Rapidly dissolve the frozen solid with superheated buffer (Tris/EDTA).
-
Injection: Inject intravenously into the subject immediately (
relaxation time is ~30-40 seconds). -
Imaging: Use Carbon-13 MRI sequences (EPI or spiral) to map the conversion of Propionate to Bicarbonate (oxidation) or Glutamate (anaplerosis).
Safety & Handling
-
Stability: Stable at room temperature. Hygroscopic—store in a desiccator.
-
Toxicity: Generally recognized as safe (GRAS) in food applications (preservative E281), but high concentrations in cell culture (>10 mM) can induce apoptosis via histone deacetylase (HDAC) inhibition.
-
Sterility: For in vivo use, the solution must be filtered (0.22
m) and tested for pyrogens.
References
-
Chemical Structure & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213474, Sodium propionate-13C3. [Link]
-
-
Metabolic Flux Analysis (MFA)
-
Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. [Link]
-
Sunny, N. E., et al. (2011).[4] "Mitochondrial Adaptation in Non-alcoholic Fatty Liver Disease." Journal of Biological Chemistry. Describes the use of 13C-propionate to measure anaplerosis. [Link]
-
-
Hyperpolarized MRI Applications
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Sodium propionate-13C3 | 152571-51-2 [smolecule.com]
- 3. Sodium propionate-13C3 | C3H5NaO2 | CID 16213474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
